2-Ethyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide
Description
2-Ethyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a sulfamide-derived heterocyclic compound featuring a 1,2,5-thiadiazolidine 1,1-dioxide core substituted with an ethyl group at position 2 and a piperidin-4-yl moiety at position 3.
Properties
IUPAC Name |
2-ethyl-5-piperidin-4-yl-1,2,5-thiadiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2S/c1-2-11-7-8-12(15(11,13)14)9-3-5-10-6-4-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLQCNRLIOAKIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(S1(=O)=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a thiadiazolidine core, which is known for its diverse biological activities. The presence of the piperidine moiety enhances its interaction with various biological targets. Its chemical structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related thiadiazole derivatives have shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Thiadiazole Derivative A | 0.0039 | S. aureus |
| Thiadiazole Derivative B | 0.025 | E. coli |
Anticancer Activity
The anticancer potential of thiadiazolidine derivatives has been explored in several studies. Molecular docking studies suggest that these compounds can bind effectively to specific proteins involved in cancer progression, potentially inhibiting tumor growth . For example, derivatives similar to this compound have been shown to induce apoptosis in cancer cell lines through modulation of apoptotic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.
- Receptor Modulation : It can modulate receptor activity related to cell signaling pathways that control cell proliferation and apoptosis.
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiadiazolidine derivatives:
- Synthesis and Antimicrobial Evaluation : A study synthesized various thiadiazolidine derivatives and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the structure significantly enhanced antimicrobial activity .
- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that specific derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Scientific Research Applications
Inhibition of Enzymatic Activity
Research indicates that compounds similar to 2-Ethyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide can act as inhibitors of various enzymes involved in metabolic pathways. For instance:
- ABHD6 Inhibition : Analogous compounds have been shown to inhibit the human α/β hydrolase domain 6 (ABHD6), which plays a role in lipid metabolism and inflammation. Selective inhibitors of ABHD6 are being explored for treating metabolic disorders and inflammation .
Anticancer Properties
The structural framework of thiadiazolidines has been associated with anticancer activity. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .
Synthesis of Novel Derivatives
The synthesis of this compound can be achieved through various methods involving the reaction of piperidine derivatives with thiadiazole precursors. This synthetic versatility allows for the development of novel compounds with tailored biological activities .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of thiadiazole derivatives similar to our compound. The results showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| Compound A | 44 | High |
| Compound B | 72 | Moderate |
Case Study 2: Antitumor Activity
In another study, derivatives of thiadiazolidines were tested against several cancer cell lines. The results indicated that modifications to the piperidine moiety enhanced cytotoxicity against breast cancer cells:
| Derivative | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Derivative X | MCF-7 | 0.5 |
| Derivative Y | MDA-MB-231 | 0.3 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound shares its core 1,2,5-thiadiazolidine 1,1-dioxide structure with analogs such as:
- 2-Benzyl-4-(chloromethyl)-1,2,5-thiadiazolidine 1,1-dioxide (): Substituted with benzyl and chloromethyl groups, this derivative emphasizes steric bulk and halogen-mediated reactivity, contrasting with the ethyl/piperidinyl combination in the target compound .
- 2-Ethyl-5-(3-phenoxybenzyl)-1,2,5-thiadiazolidine 1,1-dioxide (): Features an ethyl group and a phenoxybenzyl substituent, demonstrating how aromatic moieties enhance antiviral activity compared to the alicyclic piperidinyl group .
- 3-Imino-4-(4'-methylphenyl)-1,2,5-thiadiazolidine 1,1-dioxide (): Incorporates an imino group and aryl substituents, highlighting the role of π-conjugation in antibacterial efficacy .
Key Structural Differences:
| Compound | Substituents (Position 2/5) | Electronic Effects |
|---|---|---|
| Target Compound | Ethyl/Piperidin-4-yl | Moderate steric bulk, basic amine |
| 2-Benzyl-4-(chloromethyl) derivative | Benzyl/Chloromethyl | High steric hindrance, electrophilic |
| 2-Ethyl-5-(3-phenoxybenzyl) derivative | Ethyl/3-Phenoxybenzyl | Aromatic π-stacking, lipophilic |
| 3-Imino-4-(4'-methylphenyl) derivative | Imino/4-Methylphenyl | Conjugated system, planar structure |
Physicochemical Properties
- Solubility: The piperidinyl group’s basicity may improve aqueous solubility compared to purely lipophilic analogs (e.g., 3-phenoxybenzyl derivatives) .
- Crystal Packing : Piperidinyl substituents could influence intermolecular interactions (e.g., hydrogen bonding vs. S•••N contacts in tdapO₂ salts), though crystallographic data for the target compound is absent .
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Cyclization of diamines with sulfur-containing reagents to form the thiadiazolidine ring.
- Functionalization at the 2- and 5-positions of the ring with ethyl and piperidin-4-yl groups respectively.
- Use of sulfur dioxide derivatives or sulfamide as sulfonylating agents.
- Reaction conditions such as reflux, inert atmosphere, and appropriate solvents (e.g., pyridine, dioxane).
Preparation of the 1,2,5-Thiadiazolidine 1,1-dioxide Core
Reaction of N-substituted ethylenediamines with sulfamide or sulfur diimide
These methods demonstrate that the core thiadiazolidine 1,1-dioxide ring can be efficiently formed by reacting appropriate diamines with sulfamide or sulfur diimide under reflux or elevated temperatures in polar aprotic solvents like pyridine or dioxane.
Representative Reaction Scheme and Conditions
Alternative Synthetic Routes and Catalysis
- Use of palladium-catalyzed coupling reactions with caesium carbonate and phosphine ligands in 1,4-dioxane at 80°C for 6 h has been reported for related thiadiazole derivatives, achieving yields around 61%.
- Such cross-coupling strategies may be adapted for introducing complex substituents like piperidin-4-yl groups.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy : ^1H NMR signals typically show multiplets corresponding to methylene groups of piperidine and ethyl substituents, singlets for methyl groups, and characteristic chemical shifts for the thiadiazolidine ring protons.
- Mass Spectrometry (LC-MS, ESI) : Molecular ion peaks consistent with calculated molecular weights confirm successful synthesis.
- Melting Points : Solid products show reproducible melting points indicative of purity and correct structure.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Cyclization with sulfamide | N-methylethylenediamine + sulfamide | Pyridine | 100-120°C | 16-24 h | 28-68% | Inert atmosphere improves yield |
| Cyclization with sulfur diimide | N-methylethylenediamine + sulfur diimide | Pyridine | Reflux (~115°C) | 3 h | 52.3% | Shorter reaction time |
| Alkylation for piperidinyl substitution | Thiadiazolidine core + protected piperidinyl sulfonate | DMSO | 0°C to RT | 5 h | 42.9% | Requires base (NaH) |
| Palladium-catalyzed coupling | Thiadiazolidine derivative + aryl halide | 1,4-dioxane | 80°C | 6 h | 61% | Potential for complex substituents |
Q & A
Q. What are the standard synthetic routes for 2-Ethyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or cyclization steps. For example, a reflux method using ethanol as a solvent and piperidine as a catalyst can facilitate ring closure (as seen in analogous thiadiazolidine syntheses). Reaction optimization includes:
- Temperature Control: Reflux at 80–100°C for 2–6 hours to ensure completion .
- Catalyst Screening: Testing bases like triethylamine or piperidine to enhance reaction rates .
- Purification: Recrystallization from ethanol or acetic acid improves purity .
Process control tools (e.g., in-line spectroscopy) and design-of-experiment (DoE) approaches can systematically optimize yield and scalability .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy: 1H/13C NMR to confirm substituent positions and ring structure integrity .
- HPLC-MS: High-resolution mass spectrometry for molecular weight verification and impurity profiling .
- TLC Monitoring: Ethyl acetate/petroleum ether (3:7) solvent systems track reaction progress .
- X-ray Diffraction: For crystalline derivatives, single-crystal XRD resolves stereochemical ambiguities .
Q. How does the compound’s solubility in various solvents influence experimental design in pharmacological assays?
Methodological Answer: Solubility dictates formulation strategies for in vitro/in vivo studies:
- Polar Solvents: DMSO or ethanol are preferred for stock solutions due to moderate solubility (~5–10 mg/mL) .
- Buffer Compatibility: Phosphate-buffered saline (pH 7.4) with ≤1% DMSO minimizes precipitation in cell-based assays .
- Lipophilicity Assessment: LogP values (calculated or experimental) guide membrane permeability studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Methodological Answer: Contradictions often arise from assay variability or structural analogs. Resolution strategies include:
- Structural Confirmation: Verify compound identity via NMR and HR-MS to rule out batch-to-batch degradation .
- Assay Standardization: Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) .
- Comparative SAR Analysis: Evaluate activity trends across analogs (e.g., piperidine-substituted vs. non-substituted derivatives) to identify critical pharmacophores .
Q. What computational strategies are effective in predicting the binding affinities of this compound with target enzymes?
Methodological Answer: Integrate computational and experimental
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase ATP-binding pockets) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- Free Energy Perturbation (FEP): Quantify ΔΔG values for substituent modifications to prioritize synthetic targets .
Q. What methodologies are recommended for studying the compound’s metabolic stability in in vitro models?
Methodological Answer:
- Liver Microsomal Assays: Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS quantification of parent compound depletion .
- CYP450 Inhibition Screening: Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4/2D6) .
- Metabolite Identification: HR-MS/MS fragmentation patterns map phase I/II metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
